1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide
Description
Properties
IUPAC Name |
1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O5S/c24-20-18(23(29)26-12-11-13-5-7-14(8-6-13)32(25,30)31)10-9-17-19(20)22(28)16-4-2-1-3-15(16)21(17)27/h1-10H,11-12H2,(H,26,29)(H2,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUBJUBHENMRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow reactors .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the anthracene core or the sulfamoylphenyl ethyl side chain.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide in the development of anticancer agents. For instance, sulfonamide derivatives have shown promising cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, suggesting their utility in cancer therapy .
Case Study: Antitumor Activity
A study demonstrated that a series of sulfonamide derivatives exhibited significant cytotoxicity against colon and breast cancer cell lines. The mechanism involved the induction of apoptotic pathways, which could be further explored with the target compound .
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial properties. Compounds with similar frameworks have been evaluated for their effectiveness against bacterial and fungal strains. Research has shown that certain derivatives possess activity comparable to established antibiotics like penicillin and ciprofloxacin .
Case Study: Antimicrobial Screening
In vitro testing of various sulfonamide derivatives revealed their effectiveness against mycobacterial strains and fungi. The structure-activity relationship (SAR) studies indicated that modifications to the sulfonamide group could enhance potency .
Drug Design and Development
The unique structure of this compound makes it a valuable scaffold for drug design. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting specific diseases.
Quantitative Structure–Activity Relationship (QSAR) Studies
QSAR modeling has been employed to predict the biological activity of related compounds by correlating chemical structure with biological effect. This approach aids in optimizing the design of new derivatives with enhanced efficacy .
Mechanism of Action
The mechanism of action of 1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes .
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Carboxamide Derivatives
Structural Variations and Substituent Effects
The target compound’s structural uniqueness lies in its chloro and sulfamoylphenyl ethyl groups. Key comparisons include:
- Chloro vs.
- Sulfamoylphenyl Ethyl vs. Benzamide : The sulfamoyl group improves water solubility and hydrogen-bonding capacity, contrasting with the lipophilic 2-methylbenzamide in .
Physicochemical Properties
- Melting Points: Anthraquinone carboxamides generally exhibit high melting points (187–338°C) due to planar stacking and hydrogen bonding. The target’s sulfamoyl group may lower its melting point compared to rigid analogs like compound 6a (338°C, ).
- Spectroscopic Data : LC-MS molecular ion peaks for analogs (e.g., [M+1]+ = 377–456 in ) align with the target’s expected molecular weight (~450–500 g/mol).
Biological Activity
Chemical Structure and Properties
1-Chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide is a complex organic compound characterized by a fused ring system typical of anthracenes, with additional functional groups that may influence its biological activity. The presence of the chloro group and sulfonamide moiety suggests potential interactions with biological targets.
While specific studies on this compound are scarce, similar anthracene derivatives often exhibit biological activities through mechanisms such as:
- Intercalation with DNA : Many anthracene derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups can inhibit various enzymes, particularly carbonic anhydrases and other metalloproteins.
- Reactive Oxygen Species (ROS) Generation : Some anthracenes are known to generate ROS upon activation by light or other stimuli, leading to oxidative stress in cells.
Anticancer Activity
Anthracene derivatives have been studied for their anticancer properties. For instance:
- Cell Line Studies : Compounds similar to the one have shown cytotoxic effects against various cancer cell lines (e.g., HeLa, MCF-7) by inducing apoptosis.
- Mechanistic Insights : Research indicates that these compounds may induce cell cycle arrest and promote apoptosis through mitochondrial pathways.
Antimicrobial Activity
The sulfonamide component suggests potential antimicrobial properties:
- Bacterial Inhibition : Sulfonamides are well-known for their antibacterial activity by inhibiting folic acid synthesis in bacteria. This mechanism could extend to the compound if it retains similar properties.
Case Studies
-
Study on Anthracene Derivatives :
- A study published in Journal of Medicinal Chemistry explored various anthracene derivatives for their anticancer activity. The study found that modifications to the anthracene core significantly influenced cytotoxicity against cancer cell lines.
-
Sulfonamide Antimicrobial Activity :
- Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that sulfonamide derivatives effectively inhibited bacterial growth in vitro, supporting their use as antibacterial agents.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide?
- Methodology : The compound is synthesized via amidation of anthraquinone derivatives. A key step involves coupling 1-aminoanthracene-9,10-dione with a sulfamoylphenyl ethyl carboxylic acid derivative.
- Coupling agents : COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is preferred for high yields (85–92%) and reduced side reactions .
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under reflux conditions.
- Workup : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures >95% purity .
Q. How is the structural integrity of the compound confirmed?
- Analytical techniques :
- NMR : H and C NMR confirm the anthraquinone core, sulfamoylphenyl ethyl group, and chloro substitution (e.g., aromatic protons at δ 7.8–8.3 ppm, carbonyl carbons at δ 185–190 ppm) .
- X-ray crystallography : Resolves saddle-shaped conformation of the anthracene core and planar sulfamoyl group (bond angles: 120° for C-Cl; C=O bond length: 1.21 Å) .
- HRMS : Molecular ion [M+H] at m/z 525.05 (calculated: 525.08) .
Q. What are the solubility challenges, and how are they addressed?
- Challenges : Low solubility in polar solvents (e.g., water: <0.1 mg/mL) due to the hydrophobic anthraquinone core.
- Solutions :
- Use DMF or DMSO for in vitro studies (solubility: 10–15 mg/mL).
- Derivatization with PEG chains or sulfonate groups improves aqueous solubility for biological assays .
Advanced Research Questions
Q. How is the redox activity of this compound quantified in biological systems?
- Method : Surface-enhanced Raman spectroscopy (SERS) nanosensors measure redox potential in hypoxic cells.
- Procedure : Functionalize gold nanoparticles with the compound. Monitor SERS peaks at 1350 cm (C=O stretching) and 1580 cm (quinone ring deformation) under varying O levels .
- Data interpretation : Redox potential shifts (ΔE) correlate with intracellular hypoxia (e.g., ΔE = −120 mV in tumor spheroids) .
Q. How to resolve contradictions in reported reactivity of the chloro-substituent?
- Issue : Discrepancies in nucleophilic substitution rates (e.g., Cl vs. Br in similar compounds).
- Approach :
- Kinetic studies : Compare reaction rates with thiols (e.g., glutathione) in PBS (pH 7.4) at 37°C.
- DFT calculations : Analyze electron density maps (e.g., LUMO localization at Cl atom increases electrophilicity) .
Q. What role does the compound play in supramolecular chemistry?
- Application : Incorporation into redox-active dendrimers for charge storage.
- Synthesis : Convergent routes attach anthraquinone units to benzene-1,3,5-tricarbonyl chloride cores.
- Electrochemistry : Cyclic voltammetry shows six reversible redox peaks (E = −0.5 to +0.8 V vs. Ag/AgCl) .
- Stability : Dendrimers retain redox activity after 100 cycles (95% charge retention) .
Q. How is computational modeling used to predict stability?
- Methods :
- Molecular mechanics (MM) : Simulate conformational changes (e.g., anthracene core bending under oxidative stress) .
- MD simulations : Assess solubility in lipid bilayers (logP = 3.2; membrane permeability: 5 × 10 cm/s) .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
